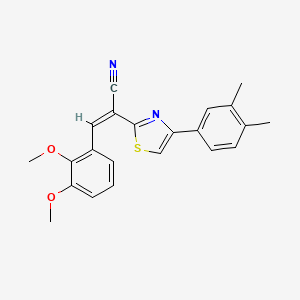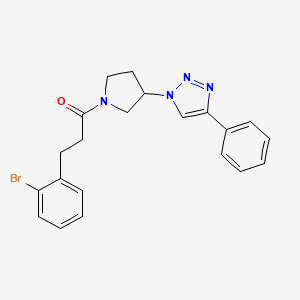
3-(2-bromophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-bromophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C21H21BrN4O and its molecular weight is 425.33. The purity is usually 95%.
BenchChem offers high-quality 3-(2-bromophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-bromophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonding Patterns in Enaminones
The study by Balderson et al. (2007) explored the hydrogen-bonding patterns in enaminones, including compounds similar to 3-(2-bromophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one. The research highlighted the significance of bifurcated intra- and intermolecular hydrogen bonding between the secondary amine and carbonyl groups in stabilizing crystal structures. Such understanding aids in the design of compounds with desired physical and chemical properties, particularly for pharmaceutical applications (Balderson et al., 2007).
Catalytic Activity in Suzuki-Type C−C Coupling
Mazet and Gade (2001) described the synthesis and application of a catalyst that demonstrates the potential utility of structures related to the compound for facilitating Suzuki cross-coupling reactions. This research underscores the compound's relevance in synthetic organic chemistry, particularly in creating carbon-carbon bonds, a foundational aspect of constructing complex organic molecules (Mazet & Gade, 2001).
Synthesis and Characterization of Heterocyclic Compounds
Jiang et al. (2014) conducted a study on the synthesis and characterization of heterocyclic compounds, including triazoles similar to the compound of interest. This research is pivotal in understanding the structural and electronic properties of these compounds, which are crucial for their application in developing new drugs and materials (Jiang et al., 2014).
Generation of Structurally Diverse Libraries
Roman (2013) explored the use of similar compounds in generating a structurally diverse library through alkylation and ring closure reactions. This study highlights the compound's potential in drug discovery, where structural diversity is a key factor in identifying novel bioactive molecules (Roman, 2013).
Synthesis and Anticancer Evaluation
Rostom et al. (2011) described the synthesis of pyridinones with various functionalities, including those similar to the compound in focus, and their evaluation as anticancer agents. This demonstrates the compound's relevance in medicinal chemistry for the development of new anticancer therapies (Rostom et al., 2011).
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O/c22-19-9-5-4-6-16(19)10-11-21(27)25-13-12-18(14-25)26-15-20(23-24-26)17-7-2-1-3-8-17/h1-9,15,18H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZBWIYFOFDWIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CCC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

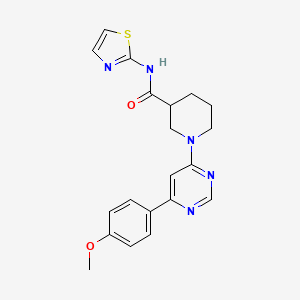
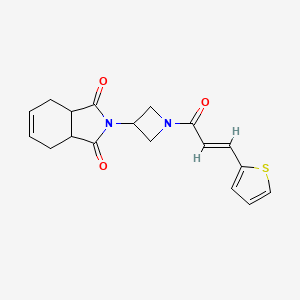

![(E)-N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2443179.png)

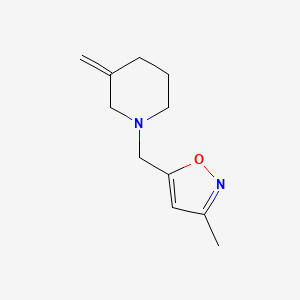
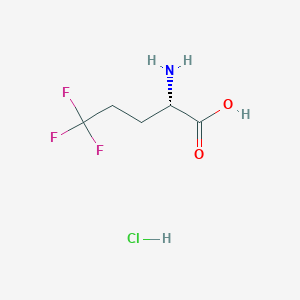
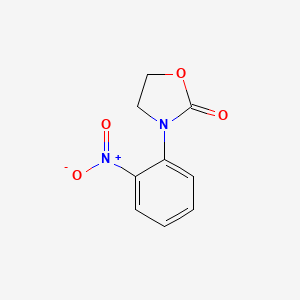
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2443188.png)
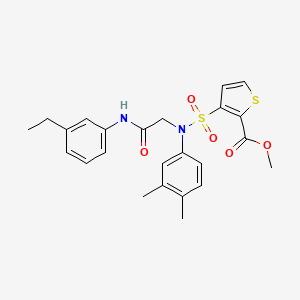
![2-(3-Phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl)oxolane](/img/structure/B2443192.png)
acetate](/img/structure/B2443193.png)

